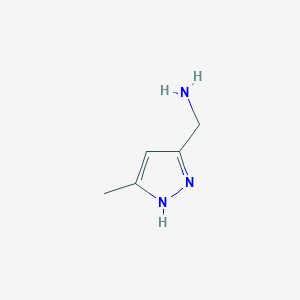

1-(5-Methyl-1H-pyrazol-3-YL)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-1H-pyrazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-4-2-5(3-6)8-7-4/h2H,3,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYUVIGEKYZHLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428656 | |

| Record name | 1-(5-Methyl-1H-pyrazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479500-37-3 | |

| Record name | 5-Methyl-1H-pyrazole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479500-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Methyl-1H-pyrazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methyl-1H-pyrazol-5-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Characterization and Applications of 1-(5-Methyl-1H-pyrazol-3-yl)methanamine

[1][2][3]

Executive Summary

1-(5-Methyl-1H-pyrazol-3-yl)methanamine (CAS 479500-37-3) is a critical heterocyclic building block in modern medicinal chemistry, particularly within Fragment-Based Drug Discovery (FBDD).[1][2][3] Characterized by a pyrazole core capable of donor-acceptor hydrogen bonding and a primary amine handle for rapid diversification, this scaffold is ubiquitous in kinase inhibitors and GPCR ligands.[1][2][3] This guide provides a definitive analysis of its physical properties, tautomeric behavior, and synthetic utility, serving as a reference for its integration into lead optimization workflows.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

The compound exists as a substituted pyrazole.[1][2][3][4] A defining feature of this molecule is its annular tautomerism, which must be accounted for during structural modeling and NMR interpretation.[1][2][3]

| Parameter | Specification |

| IUPAC Name | (5-Methyl-1H-pyrazol-3-yl)methanamine |

| Common Synonyms | C-(5-Methyl-1H-pyrazol-3-yl)-methylamine; 3-Aminomethyl-5-methylpyrazole |

| CAS Number | 479500-37-3 |

| Molecular Formula | C₅H₉N₃ |

| Molecular Weight | 111.15 g/mol |

| SMILES | CC1=CC(CN)=NN1 |

| InChI Key | FYTLHYRDGXRYEY-UHFFFAOYSA-N |

Tautomeric Equilibrium

In solution, the 1H-pyrazole ring undergoes rapid proton migration between N1 and N2.[1][2][3] For this specific molecule, the 3-substituted and 5-substituted forms are tautomers.[1][2][3] In the absence of a substituent on the ring nitrogen, (5-methyl-1H-pyrazol-3-yl)methanamine is chemically equivalent to (3-methyl-1H-pyrazol-5-yl)methanamine .[1][2][3]

Figure 1: Tautomeric equilibrium of the pyrazole core. The position of the proton (H) shifts between nitrogen atoms, rendering the 3- and 5-positions equivalent in the bulk solution phase.[1][2][3]

Physicochemical Properties[1][2][3][5][6][8][9]

The following data aggregates experimental values and high-confidence predictive models essential for handling and formulation.

Physical Constants

| Property | Value | Source/Method |

| Physical State | Solid (Low melting) | Experimental |

| Melting Point | 60–64 °C | Lit.[1][2][3] Range [1] |

| Boiling Point | 164 °C @ 3 Torr | Vacuum Distillation [1] |

| Density | 1.143 ± 0.06 g/cm³ | Predicted (ACD/Labs) |

| Flash Point | N/A (Decomposes) | Estimated |

| Hygroscopicity | High (Amine/Pyrazole) | Observation |

Solution Chemistry (pKa & Solubility)

Understanding the ionization state is vital for extraction and chromatography.[1][2][3]

| Ionizable Group | Approximate pKa | Dominant Species at pH 7.4 |

| Primary Amine (-NH₂) | 9.4 – 9.6 | Cationic (-NH₃⁺) |

| Pyrazole (-NH-) | 14.8 (Acidic) | Neutral (-NH-) |

| Pyrazole (=N-) | 2.5 (Basic) | Neutral (=N-) |

Synthesis & Manufacturing Protocols

The synthesis of this compound typically proceeds via the reduction of the corresponding nitrile.[1][2][3] This route ensures the integrity of the pyrazole ring while installing the amine functionality.[1][2][3]

Synthetic Pathway (Nitrile Reduction)[2][3]

The precursor, 5-methyl-1H-pyrazole-3-carbonitrile , is reduced using hydrogenation or hydride donors.[1][2]

Figure 2: Standard synthetic workflow for the generation of the target amine from its nitrile precursor.

Detailed Protocol (Method A: Catalytic Hydrogenation)

Note: This is a generalized high-yield protocol adapted for pyrazole-methanamines.

-

Setup: Charge a high-pressure autoclave with 5-methyl-1H-pyrazole-3-carbonitrile (1.0 eq) dissolved in methanolic ammonia (7M NH3 in MeOH).

-

Catalyst: Add Raney Nickel (approx. 20 wt% of substrate) under an inert argon atmosphere.[1][2][3] Caution: Raney Ni is pyrophoric.

-

Reaction: Pressurize with Hydrogen gas (H₂) to 50 psi (3.4 bar) and stir vigorously at room temperature for 12–18 hours.

-

Workup: Filter the catalyst through a celite pad (keep wet to prevent ignition). Concentrate the filtrate under reduced pressure.

-

Purification: The crude amine is often pure enough for use.[1][2][3] If necessary, purify via amine-functionalized silica gel chromatography or convert to the HCl salt for recrystallization.[1][2][3]

Applications in Drug Discovery[1][2]

This molecule acts as a "privileged fragment" in medicinal chemistry.[1][2][3]

Fragment-Based Drug Design (FBDD)[1][2][3]

-

Hinge Binding: The pyrazole moiety mimics the adenine ring of ATP, making it an ideal scaffold for kinase inhibitors.[1][2][3] The N-H and N= atoms form a bidentate hydrogen bonding motif with the kinase hinge region.[1][2][3]

-

Linker Utility: The methanamine (-CH₂NH₂) group serves as a flexible linker, allowing the attachment of "tail" groups that extend into the solvent-exposed regions or hydrophobic pockets of the target protein.[1][2][3]

Storage & Stability[1]

-

Stability: The free base is sensitive to atmospheric CO₂ (forming carbamates) and oxidation over time.[1][2][3]

-

Recommendation: Store as the Dihydrochloride salt or Formate salt at -20°C under desiccant.[1][2][3]

-

Handling: Use glovebox or inert gas lines when handling the free base liquid/low-melting solid.[1][2][3]

References

-

ChemicalBook. (2023).[1][2][3] this compound Properties and Safety. Retrieved from [2][3]

-

PubChem. (2023).[1][2][3] Compound Summary: 1H-Pyrazol-3-amine, 5-methyl- (Analogous Structure Data).[1][2][3] National Library of Medicine.[1][2][3] Retrieved from [2][3]

-

GuideChem. (2023).[1][2][3] CAS 479500-37-3 Synthesis and Properties. Retrieved from [2][3]

-

AK Scientific. (2023).[1][2][3] Product Catalog: this compound. Retrieved from [2][3][5]

Sources

- 1. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1-Methylpyrazol-3-yl)methanamine | C5H9N3 | CID 7019419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Phenyl-1H-pyrazole-3-methanamine | C10H11N3 | CID 17750927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 9822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 479500-37-3 this compound AKSci 3523BB [aksci.com]

Methodological & Application

Application Note & Protocol: Synthesis of 1-(5-Methyl-1H-pyrazol-3-yl)methanamine

Abstract

This document provides a detailed, robust protocol for the synthesis of 1-(5-methyl-1H-pyrazol-3-yl)methanamine, a pivotal building block for drug discovery and development. The protocol outlines a well-established, multi-step synthetic route, offering insights into the underlying chemical principles and rationale for procedural choices. This guide is tailored for researchers, medicinal chemists, and drug development professionals, aiming to provide a reproducible and scalable method for obtaining this key amine.

Introduction: The Versatility of Pyrazole Scaffolds in Medicinal Chemistry

Pyrazoles are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. The pyrazole nucleus is a key pharmacophore found in numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1] The this compound scaffold is a particularly valuable intermediate, serving as a versatile synthon for the synthesis of more complex molecules with potential therapeutic applications, including kinase inhibitors and receptor modulators. Its structural features allow for diverse functionalization, enabling the fine-tuning of physicochemical and pharmacological properties.

Synthetic Strategy: A Multi-Step Approach

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from readily available commercial reagents. The chosen strategy involves:

-

Pyrazole Ring Formation: Construction of the core 5-methyl-1H-pyrazol-3(2H)-one ring via a Knorr pyrazole synthesis.[2][3]

-

Formylation: Introduction of a formyl group at the C4 position of the pyrazole ring using the Vilsmeier-Haack reaction.[4][5][6][7]

-

Reductive Amination: Conversion of the aldehyde to the target primary amine.[8]

This pathway is selected for its reliability, scalability, and the use of well-understood chemical transformations.

Diagram 1: Overall Synthetic Scheme

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol

Safety Precautions: All experimental procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. A thorough risk assessment should be performed before commencing any chemical synthesis.

Part 1: Synthesis of 5-Methyl-1H-pyrazol-3(2H)-one

This initial step involves the cyclocondensation of a β-ketoester with hydrazine, a classic and efficient method for constructing the pyrazole core.[1]

-

Mechanistic Insight: The reaction proceeds via the initial formation of a hydrazone from the reaction of hydrazine with the ketone carbonyl of ethyl acetoacetate. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable pyrazolone ring.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Volume (mL) |

| Ethyl Acetoacetate | 130.14 | 13.0 g | 0.1 | 12.8 |

| Hydrazine Hydrate (~64%) | 50.06 (anhydrous) | 7.8 g | ~0.1 | 7.5 |

| Ethanol | 46.07 | - | - | 100 |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl acetoacetate (13.0 g, 0.1 mol) in ethanol (100 mL).

-

Slowly add hydrazine hydrate (7.8 g, ~0.1 mol) to the stirred solution at room temperature. An exothermic reaction will be observed.

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

Allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to promote crystallization.

-

Collect the resulting white precipitate by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield 5-methyl-1H-pyrazol-3(2H)-one.

Part 2: Synthesis of 5-Methyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is employed to introduce a formyl group onto the electron-rich pyrazole ring.[4][5][6]

-

Mechanistic Insight: Phosphorus oxychloride (POCl₃) reacts with dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent, a chloromethyliminium salt.[7] This electrophile then attacks the C4 position of the pyrazole ring, followed by hydrolysis during workup to yield the aldehyde.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Volume (mL) |

| 5-Methyl-1H-pyrazol-3(2H)-one | 98.10 | 9.8 g | 0.1 | - |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 45.9 g | 0.3 | 28.0 |

| Dimethylformamide (DMF) | 73.09 | 21.9 g | 0.3 | 23.2 |

Procedure:

-

In a 250 mL three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool dimethylformamide (21.9 g, 0.3 mol) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (45.9 g, 0.3 mol) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Add 5-methyl-1H-pyrazol-3(2H)-one (9.8 g, 0.1 mol) portion-wise to the reaction mixture, ensuring the temperature remains below 20 °C.

-

After the addition is complete, heat the mixture to 80 °C and stir for 3 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g).

-

Neutralize the solution by the slow addition of solid sodium bicarbonate until the pH is ~7.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-methyl-1H-pyrazole-4-carbaldehyde.

Part 3: Synthesis of this compound

The final step involves the reductive amination of the aldehyde to the desired primary amine.[8]

-

Mechanistic Insight: The aldehyde reacts with ammonium acetate to form an intermediate imine. This imine is then reduced in situ by sodium borohydride to the corresponding primary amine.

Diagram 2: Reductive Amination Workflow

Caption: Workflow for the reductive amination step.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 5-Methyl-1H-pyrazole-4-carbaldehyde | 124.11 | 12.4 g | 0.1 |

| Ammonium Acetate | 77.08 | 38.5 g | 0.5 |

| Sodium Borohydride | 37.83 | 7.6 g | 0.2 |

| Methanol | 32.04 | - | 200 mL |

Procedure:

-

In a 500 mL round-bottom flask, dissolve 5-methyl-1H-pyrazole-4-carbaldehyde (12.4 g, 0.1 mol) and ammonium acetate (38.5 g, 0.5 mol) in methanol (200 mL).

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (7.6 g, 0.2 mol) in small portions, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of water (50 mL).

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization

The identity and purity of the final product and intermediates should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the absence of impurities.

-

Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups.

Troubleshooting Guide

| Problem | Possible Cause | Solution |

| Low yield in Part 1 | Incomplete reaction or product loss during workup. | Ensure the reflux time is adequate. Use minimal cold solvent for washing the precipitate. |

| Incomplete formylation in Part 2 | Inactive Vilsmeier reagent or insufficient reaction time/temperature. | Prepare the Vilsmeier reagent fresh. Ensure the reaction temperature is maintained at 80 °C and monitor by TLC. |

| Formation of secondary amine in Part 3 | Excess aldehyde or insufficient ammonium acetate. | Use a larger excess of ammonium acetate. Add the sodium borohydride slowly at a low temperature. |

Conclusion

This application note details a reliable and reproducible protocol for the synthesis of this compound. By providing a step-by-step procedure with mechanistic insights, this guide equips researchers with the necessary information to successfully synthesize this valuable building block for their drug discovery endeavors. The presented methodology is amenable to scale-up and can be adapted for the synthesis of related pyrazole derivatives.

References

-

Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: Molecules. URL: [Link]

-

Title: Pyrazole synthesis. Source: Organic Chemistry Portal. URL: [Link]

-

Title: Vilsmeier-Haack reaction. Source: Organic Chemistry Portal. URL: [Link]

-

Title: Reductive Amination. Source: Organic Chemistry Portal. URL: [Link]

-

Title: Vilsmeier-Haack Reaction - Chemistry Steps. Source: Chemistry Steps. URL: [Link]

-

Title: (PDF) Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Source: ResearchGate. URL: [Link]

-

Title: REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Source: Journal of Pharmaceutical Sciences and Research. URL: [Link]

-

Title: Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Source: The Journal of Organic Chemistry. URL: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Application Note: Strategic Synthesis of Functionalized Pyrazole Methanamines

Topic: Synthetic Routes for Functionalized Pyrazole Methanamines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Abstract & Strategic Significance

Pyrazole methanamines (specifically (1H-pyrazol-yl)methanamines) are privileged pharmacophores in modern drug discovery, appearing frequently in kinase inhibitors (e.g., Crizotinib, Ruxolitinib analogs) and GPCR ligands. The core challenge in their synthesis is not the formation of the amine itself, but the regiochemical integrity of the pyrazole ring (N1 vs. N2 substitution) and the chemoselectivity required to generate a primary amine without over-alkylation or catalyst poisoning.

This guide details three validated synthetic pathways, prioritizing regiocontrol and scalability. It moves beyond generic textbook descriptions to provide "self-validating" protocols where intermediate behavior (color changes, solubility) confirms success.

Retrosynthetic Analysis & Workflow

The synthesis of pyrazole methanamines is generally approached via three distinct disconnections. The choice of route depends heavily on whether the N1-substituent is fixed early (Route B) or added late (Route C), and the tolerance of the substrate to reducing conditions (Route A).

Figure 1: Strategic retrosynthetic map for accessing pyrazole methanamines.

Route A: The "Nitrile Reduction" Protocol

Best for: Scale-up and substrates where the pyrazole ring is already constructed. Mechanism: Reduction of a nitrile (-CN) to a primary amine (-CH₂NH₂).

While catalytic hydrogenation (Raney Ni/H₂) is standard in industry, it often requires high pressure and special handling. For the research laboratory, the Cobalt Chloride / Sodium Borohydride method is superior due to its mild conditions, high selectivity (tolerates esters and olefins), and operational simplicity.

Protocol 1: CoCl₂·6H₂O / NaBH₄ Reduction

Scope: Reduction of 1-methyl-1H-pyrazole-4-carbonitrile to (1-methyl-1H-pyrazol-4-yl)methanamine.

Reagents & Setup

-

Substrate: Pyrazole-carbonitrile (1.0 equiv)

-

Catalyst: Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (1.5 equiv)

-

Reductant: Sodium borohydride (NaBH₄) (5.0 equiv)

-

Solvent: Methanol (0.1 M concentration relative to substrate)

-

Quench: 3M HCl and conc. NH₄OH

Step-by-Step Methodology

-

Complex Formation (The "Indicator" Step):

-

Dissolve the pyrazole nitrile and CoCl₂·6H₂O in Methanol in a round-bottom flask.

-

Observation: The solution should turn a deep purple/magenta color. This indicates the solvation of the cobalt salt. If the solution is pink, water content may be too high; ensure anhydrous MeOH is used if the substrate is moisture-sensitive (though this reaction tolerates water well).

-

-

Controlled Reduction:

-

Cool the solution to 0°C (ice bath).

-

Add NaBH₄ portion-wise over 15–20 minutes. Caution: Vigorous gas evolution (H₂) will occur.

-

Observation: The reaction mixture will transition from purple to a black suspension (formation of cobalt boride active species). This color change is the critical validation that the active catalyst is formed.

-

-

Reaction & Monitoring:

-

Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

TLC Monitoring: Eluent: 10% MeOH in DCM + 1% NH₄OH.

-

Stain: Use Ninhydrin . The product (primary amine) will stain a distinct purple/red upon heating. The starting nitrile will be UV active but Ninhydrin negative.

-

-

Workup (The "Chelation" Break):

-

Quench by adding 3M HCl dropwise until gas evolution ceases and the black precipitate dissolves (pH ~2).

-

Critical Step: The solution may turn pink (regeneration of Co(II)).

-

Basify with conc. NH₄OH to pH >10.

-

Extract with DCM (3x). Note: Pyrazole amines are highly polar. If extraction is difficult, use "salting out" (add NaCl) or continuous extraction.

-

-

Purification:

-

If necessary, purify via amine-functionalized silica or standard silica using DCM/MeOH/NH₄OH (90:9:1).

-

Data Summary Table: Reduction Methods

| Method | Reagents | Yield Potential | Key Advantage | Key Limitation |

|---|---|---|---|---|

| Boride Reduction | CoCl₂ / NaBH₄ | 85–95% | Mild, selective, no pressure vessels. | Requires excess borohydride; black ppt workup. |

| Hydrogenation | Raney Ni / H₂ / NH₃ | >90% | Cleanest crude; industrial standard. | Pyrophoric catalyst; requires NH₃ to stop dimer formation. |

| Hydride | LiAlH₄ | 70–80% | Very fast. | Low functional group tolerance (reduces esters/amides). |

Route B: Regioselective De Novo Synthesis

Best for: Creating complex pyrazoles with specific N1-substitution patterns where N-alkylation of a parent pyrazole would yield mixtures. Mechanism: Cyclocondensation of a hydrazine with an enaminone (or 1,3-dielectrophile).

Direct alkylation of pyrazoles often yields a mixture of N1 and N2 isomers due to annular tautomerism. The Knorr-type synthesis using enaminones avoids this by locking the regiochemistry based on the electronics of the Michael addition step.

Protocol 2: Regioselective Cyclization

Target: Synthesis of Ethyl 1-aryl-5-methyl-1H-pyrazole-4-carboxylate (precursor to methanamine).

Reagents

-

Electrophile: Ethyl 2-(ethoxymethylene)-3-oxobutanoate (Enaminone precursor).

-

Nucleophile: Aryl hydrazine hydrochloride (1.0 equiv).

-

Solvent: Ethanol (anhydrous).

-

Base: No base required initially (or mild NaOAc).

Workflow Diagram

Figure 2: Regioselective pathway driven by Michael addition kinetics.

Expert Insight on Regiochemistry

In the reaction between an aryl hydrazine (Ar-NH-NH₂) and an unsymmetrical 1,3-dielectrophile:

-

The terminal nitrogen (NH₂) of the hydrazine is the most nucleophilic.

-

It attacks the most electrophilic carbon of the enaminone (usually the β-carbon).

-

Result: This specific sequence locks the substituent pattern. For example, reacting methyl hydrazine with a formylated ketone typically favors the 1,5-isomer over the 1,3-isomer, though solvent polarity can influence this ratio.

Route C: Reductive Amination (Late Stage)

Best for: Introducing the amine moiety onto a delicate scaffold or diversity-oriented synthesis.

Protocol 3: One-Pot Reductive Amination

-

Imine Formation: Combine Pyrazole-4-carbaldehyde (1.0 equiv) and Amine/Ammonium Acetate (1.1 equiv) in 1,2-Dichloroethane (DCE). Stir for 1 hour.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv). STAB is preferred over NaBH₄ because it reduces the imine selectively without touching the aldehyde, preventing side reactions.

-

Self-Validation: The reaction should remain clear or slightly cloudy. Appearance of a heavy precipitate often indicates salt formation (amine hydrochloride) which stalls the reaction. Add DIPEA if this occurs.

References

-

Regioselective Synthesis of Pyrazoles

- Title: Cobalt Chloride-Sodium Borohydride: A Versatile Reagent for Reduction of Nitriles.

-

Scale-Up Considerations

-

One-Pot Pyrazole Synthesis

- Title: Recent Advances in the Synthesis of Pyrazole Deriv

- Source:Molecules 2023, 28(18), 6463.

-

URL:[Link]

-

Direct Amination Protocols

Sources

Application Notes and Protocols for the N-alkylation of 1-(5-Methyl-1H-pyrazol-3-yl)methanamine

This comprehensive guide provides a detailed experimental protocol for the N-alkylation of 1-(5-methyl-1H-pyrazol-3-yl)methanamine, a critical process for the synthesis of diverse molecular entities in drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.

Introduction: The Strategic Importance of N-Alkylated Pyrazoles

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The N-alkylation of pyrazoles is a fundamental synthetic transformation that allows for the introduction of various substituents, thereby modulating the pharmacological properties of the resulting molecules. However, the N-alkylation of asymmetrically substituted pyrazoles, such as this compound, presents a significant challenge due to the presence of multiple nucleophilic nitrogen atoms: the two nitrogen atoms of the pyrazole ring (N1 and N2) and the primary amine of the side chain. This application note details a robust, two-step strategy to achieve selective N-alkylation of the pyrazole ring by employing a protecting group strategy.

Experimental Rationale and Strategy

The primary challenge in the N-alkylation of this compound is achieving chemoselectivity for the pyrazole ring nitrogen over the more nucleophilic primary amine of the methanamine substituent. Direct alkylation would likely result in a complex mixture of products, including alkylation at the side-chain amine and both pyrazole nitrogens.

To overcome this, a protection-alkylation-deprotection strategy is employed. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the primary amine due to its stability under the basic conditions typically used for N-alkylation and the availability of mild deprotection methods.[1][2] The proposed synthetic workflow is as follows:

Figure 1: Proposed synthetic workflow for the selective N-alkylation.

Detailed Experimental Protocols

Part 1: Boc Protection of this compound

This protocol describes the protection of the primary amine functionality using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

-

This compound

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM or THF (10 mL/mmol) at 0 °C (ice bath), add triethylamine or DIPEA (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product, tert-butyl ((5-methyl-1H-pyrazol-3-yl)methyl)carbamate, can be purified by column chromatography on silica gel if necessary.

Rationale: The use of a non-nucleophilic base like TEA or DIPEA facilitates the reaction of the primary amine with (Boc)₂O without promoting side reactions. The aqueous workup removes the base and any water-soluble byproducts.

Part 2: N-Alkylation of tert-butyl ((5-methyl-1H-pyrazol-3-yl)methyl)carbamate

This protocol details the alkylation of the pyrazole ring of the Boc-protected intermediate. The regioselectivity of this step is crucial. For 3-substituted pyrazoles, alkylation generally favors the less sterically hindered N1 position.[3][4]

Materials:

-

tert-butyl ((5-methyl-1H-pyrazol-3-yl)methyl)carbamate

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1 - 1.5 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 eq)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

To a solution of tert-butyl ((5-methyl-1H-pyrazol-3-yl)methyl)carbamate (1.0 eq) in anhydrous DMF or MeCN (10 mL/mmol), add the base (K₂CO₃ or Cs₂CO₃).

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add the alkyl halide dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl halide. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts and wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to isolate the desired N-alkylated regioisomer.

Causality of Experimental Choices:

-

Base: Cesium carbonate is often more effective than potassium carbonate in promoting N-alkylation of pyrazoles due to its higher solubility and the "cesium effect," which can enhance the nucleophilicity of the pyrazolate anion.

-

Solvent: DMF and acetonitrile are polar aprotic solvents that are well-suited for Sₙ2 reactions like N-alkylation.

-

Regioselectivity: The methyl group at the 5-position of the pyrazole ring sterically hinders the N1 position to some extent, but the aminomethyl substituent at the 3-position also exerts steric influence. The precise ratio of N1 to N2 alkylation may depend on the specific alkylating agent and reaction conditions. Typically, the N1-alkylated product is the major isomer.

Part 3: Boc Deprotection to Yield the Final Product

This final step involves the removal of the Boc protecting group from the primary amine to yield the desired N-alkylated product.

Materials:

-

N-alkylated, Boc-protected pyrazole derivative

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Rotary evaporator

Procedure:

-

Dissolve the N-alkylated, Boc-protected pyrazole (1.0 eq) in DCM (10 mL/mmol).

-

Add an excess of TFA (5-10 eq) or 4M HCl in 1,4-dioxane (5-10 eq) to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

-

Upon completion, carefully neutralize the excess acid by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extract the product with DCM.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the final N-alkylated this compound.

Self-Validation: The success of each step should be confirmed by appropriate analytical techniques. LC-MS is particularly useful for monitoring the progress of the reactions and confirming the mass of the desired products. ¹H and ¹³C NMR spectroscopy should be used to confirm the structure and regiochemistry of the final product.

Data Presentation

| Step | Reactant | Reagents | Solvent | Temperature | Typical Yield |

| 1. Protection | This compound | (Boc)₂O, TEA/DIPEA | DCM/THF | 0 °C to RT | >90% |

| 2. Alkylation | Boc-protected pyrazole | Alkyl halide, K₂CO₃/Cs₂CO₃ | DMF/MeCN | RT to 80 °C | 60-85% |

| 3. Deprotection | N-Alkyl, Boc-protected pyrazole | TFA or HCl in dioxane | DCM | 0 °C to RT | >95% |

Visualization of the N-Alkylation Reaction

Figure 2: General scheme for the N-alkylation step.

References

-

Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. (2020). Angewandte Chemie (International ed. in English). [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (2020). Arkat USA. [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Omega. [Link]

-

Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry. [Link]

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry. [Link]

-

Boc Protected Compounds. Hebei Boze Chemical Co., Ltd. [Link]

-

Deprotection of different N-Boc-compounds. ResearchGate. [Link]

-

Selective Ring N-Protection of Aminopyrazoles. ResearchGate. [Link]

- N-alkylation of n-alpha-boc-protected amino acids.

-

Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

-

Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). International Journal of Molecular Sciences. [Link]

-

Amine Protection and Deprotection. Master Organic Chemistry. [Link]

-

Two independent routes leading to Boc-protected pyrazoles 5 and 3. ResearchGate. [Link]

-

Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (2013). Organic Letters. [Link]

-

Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. (2005). Universitat Autònoma de Barcelona Research Portal. [Link]

-

Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (2021). Angewandte Chemie. [Link]

-

Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). National Center for Biotechnology Information. [Link]

-

Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (2018). RSC Advances. [Link]

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry. [Link]

-

(PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). ResearchGate. [Link]

-

Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. (2002). Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

Application Notes & Protocols: A-769, a Novel Pyrazole-Based Scaffold for the Targeted Therapy of Advanced Prostate Cancer

Introduction: The Rationale for Pyrazole Scaffolds in Prostate Cancer

Prostate cancer remains a significant global health challenge, with progression to castration-resistant prostate cancer (CRPC) representing a critical unmet medical need.[1] The pyrazole moiety, a five-membered heterocyclic scaffold, is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[2][3][4] Its unique structural and electronic properties allow for diverse substitutions, enabling the design of potent and selective inhibitors for various oncogenic targets.[5] In the context of prostate cancer, pyrazole derivatives have demonstrated efficacy by targeting key drivers of tumor growth and survival, including the Androgen Receptor (AR), various protein kinases, and other crucial signaling molecules.[5][6][7][8]

One of the most critical signaling cascades implicated in prostate cancer progression and therapeutic resistance is the PI3K/Akt pathway.[9] Its activation promotes cell survival, proliferation, and metastasis.[9][10] There is a well-established interplay between the AR and PI3K/Akt signaling pathways; inhibition of one can lead to the compensatory upregulation of the other, highlighting the need for therapeutic strategies that can modulate these interconnected networks.[11]

This document details the development and application of a novel pyrazole-based compound, designated A-769 , designed to co-target key nodes within the PI3K/Akt and associated oncogenic pathways. We provide the scientific rationale, detailed synthesis protocols, and a comprehensive in vitro and in vivo testing cascade to validate its therapeutic potential in prostate cancer models.

Scientific Rationale: Targeting the PI3K/Akt Pathway with A-769

The anticancer activity of pyrazole derivatives is often manifested by targeting specific enzymes and signaling pathways crucial for tumor proliferation.[6] The PI3K/Akt signaling pathway is frequently hyperactivated in prostate cancer, often due to the loss of the tumor suppressor PTEN, and is a major driver of CRPC.[9][10][12] This pathway regulates essential cellular processes, and its dysregulation leads to uncontrolled cell growth and resistance to apoptosis.[11]

Compound A-769 was rationally designed to inhibit key kinases within this pathway. The pyrazole core serves as a rigid scaffold to optimally position pharmacophoric elements into the ATP-binding pocket of target kinases, such as Akt and potentially other related kinases like VEGFR-2, which also plays a role in tumor angiogenesis and prostate cancer progression.[13][14] The proposed mechanism involves competitive inhibition of ATP, thereby blocking the downstream phosphorylation cascade and leading to cell cycle arrest and apoptosis.

Diagram: Proposed Mechanism of Action of A-769

The following diagram illustrates the proposed inhibitory action of A-769 on the PI3K/Akt signaling pathway, a critical driver of prostate cancer cell survival and proliferation.

Caption: A-769 targets Akt, blocking downstream signaling for proliferation and survival.

Synthesis Protocol for A-769 (Representative Pyrazole Scaffold)

This protocol describes a general, robust method for synthesizing a 3,5-disubstituted pyrazole core, which is central to the A-769 scaffold. This method is adapted from established procedures for creating pyrazole-based inhibitors.[14][15]

Expertise Insight: The choice of a microwave-assisted synthesis in the final cyclization step is deliberate. Compared to conventional heating, microwave irradiation often leads to significantly reduced reaction times, higher yields, and a cleaner reaction profile, which simplifies downstream purification.[7][15]

3.1 Materials and Reagents

-

Substituted acetophenone (e.g., 4-fluoroacetophenone)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Hydrazine hydrate

-

Ethanol (absolute)

-

Glacial acetic acid

-

Toluene

-

Standard laboratory glassware, magnetic stirrer, and heating mantle

-

Microwave reactor

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Silica gel for column chromatography

3.2 Step-by-Step Synthesis

Step 1: Synthesis of the Enaminone Intermediate

-

In a 100 mL round-bottom flask, dissolve substituted acetophenone (1.0 eq) in toluene (20 mL).

-

Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

-

Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the enaminone intermediate and is often used in the next step without further purification.

Step 2: Cyclization to Form the Pyrazole Ring (Microwave-Assisted)

-

Place the crude enaminone intermediate (1.0 eq) into a 10 mL microwave reaction vial.

-

Add absolute ethanol (5 mL) followed by hydrazine hydrate (1.1 eq).

-

Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate at 120°C for 10-15 minutes.

-

After cooling, a precipitate should form. Filter the solid and wash with cold ethanol.

3.3 Purification and Validation

-

Purification: The crude product should be purified by column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure pyrazole compound A-769.

-

Validation (Trustworthiness): The identity and purity of the final compound must be rigorously confirmed.

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine purity (>95% is required for biological assays).

-

In Vitro Screening Cascade and Protocols

A tiered screening approach is essential for efficiently identifying and characterizing the activity of novel compounds. This cascade is designed to move from broad assessments of cytotoxicity to specific assays confirming the mechanism of action.

Diagram: In Vitro Screening Workflow for A-769

This workflow outlines the logical progression of experiments to evaluate the efficacy and mechanism of A-769, from initial viability screening to specific target engagement confirmation.

Caption: A logical workflow for identifying promising pyrazole compounds for in vivo testing.

4.1 Protocol: Cell Viability (MTT Assay)

Principle: This assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16][17] The amount of formazan produced is proportional to the number of viable cells.[16]

Materials:

-

Prostate cancer cell lines (e.g., PC-3 for androgen-independent, LNCaP for androgen-dependent).

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS).

-

96-well flat-bottom plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

Multi-well spectrophotometer (plate reader).

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well for PC-3) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.[16]

-

Compound Treatment: Prepare serial dilutions of A-769 in culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the plate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[16][18][19]

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.[17]

-

Data Acquisition: Shake the plate for 5 minutes to ensure complete solubilization.[19] Measure the absorbance at 570 nm using a plate reader.

-

Analysis: Calculate the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis software.

4.2 Protocol: Apoptosis Detection (Caspase-3/7 Activity Assay)

Principle: Caspase-3 and Caspase-7 are key effector caspases in the apoptotic pathway. This assay uses a specific substrate (e.g., DEVD) linked to a reporter molecule. Cleavage of the substrate by active caspases releases the reporter, generating a quantifiable signal (colorimetric or fluorometric).[20][21]

Materials:

-

Cells cultured and treated with A-769 (at 1x and 5x IC₅₀) in a 96-well plate.

-

Commercially available Caspase-Glo® 3/7 Assay kit or similar.

-

Luminometer or fluorometer plate reader.

Procedure:

-

Culture and treat cells as described in the MTT assay (typically for 24-48 hours).

-

Equilibrate the plate and assay reagents to room temperature.

-

Prepare the caspase reagent according to the manufacturer's instructions.

-

Add 100 µL of the reagent to each well.

-

Mix gently by orbital shaking for 1 minute.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

Measure luminescence or fluorescence using a plate reader.

-

Data Analysis: Express results as fold-change in caspase activity relative to the vehicle-treated control. A positive control (e.g., staurosporine) must be included to validate the assay.

4.3 Protocol: Target Engagement (Western Blot for Phospho-Akt)

Principle: To validate that A-769 inhibits the PI3K/Akt pathway, we will measure the phosphorylation status of Akt. A decrease in phosphorylated Akt (p-Akt) at key residues (e.g., Ser473) upon treatment indicates successful target engagement.

Materials:

-

Cells treated with A-769 for a short duration (e.g., 1-6 hours).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels, running and transfer buffers.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-β-actin (loading control).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Cell Lysis: Treat cells with A-769 at various concentrations. Wash cells with ice-cold PBS and lyse with buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Washing & Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

-

Detection: Wash again, apply the ECL substrate, and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize p-Akt levels to total Akt and the loading control (β-actin). A significant reduction in the p-Akt/Total Akt ratio indicates target engagement.

In Vivo Efficacy Evaluation

Principle: To assess the anti-tumor efficacy of A-769 in a biological system, a patient-derived xenograft (PDX) or a standard cell line-derived xenograft (CDX) model is used.[22][23] These models allow for the evaluation of a compound's ability to inhibit tumor growth in vivo.[24]

5.1 Protocol: Prostate Cancer Xenograft Model

Expertise Insight: The choice of mouse strain is critical. NOD-SCID or similar immunocompromised mice are required to prevent rejection of the human tumor cells or tissue.[24] For studies involving androgen-dependent tumors (like LNCaP), supplementation with exogenous testosterone may be necessary to support initial tumor growth.[22]

Materials:

-

6-8 week old male NOD-SCID mice.

-

PC-3 cells (or other chosen cell line).

-

Matrigel.

-

Sterile PBS.

-

A-769 formulated in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80).

-

Calipers for tumor measurement.

Procedure:

-

Cell Implantation: Resuspend PC-3 cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 2 x 10⁷ cells/mL.

-

Inject 100 µL of the cell suspension (2 x 10⁶ cells) subcutaneously into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice daily. Once tumors reach a palpable size (approx. 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 per group).

-

Dosing:

-

Treatment Group: Administer A-769 via oral gavage or intraperitoneal injection at a pre-determined dose (e.g., 50 mg/kg) daily.

-

Control Group: Administer the vehicle solution on the same schedule.

-

-

Data Collection:

-

Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²)/2.

-

Record mouse body weight at each measurement to monitor toxicity.

-

-

Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size.

-

Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, Western blot for p-Akt). Compare the average tumor volume and weight between the treatment and control groups.

Data Summary and Interpretation

Quantitative data from the screening cascade should be summarized for clear interpretation and decision-making.

Table 1: Hypothetical In Vitro Activity of A-769 and Analogs

| Compound ID | Cell Line | IC₅₀ (µM) | Max Caspase-3/7 Activation (Fold Change vs. Vehicle) | p-Akt Inhibition (at 1 µM) |

| A-769 | PC-3 | 1.2 | 4.5 | Yes |

| A-769 | LNCaP | 2.5 | 3.8 | Yes |

| Analog B | PC-3 | 8.9 | 2.1 | Partial |

| Analog C | PC-3 | > 20 | 1.1 | No |

| Doxorubicin | PC-3 | 0.9 | 5.2 | N/A |

Interpretation: In this hypothetical dataset, A-769 shows potent single-digit micromolar activity against both androgen-independent (PC-3) and androgen-dependent (LNCaP) prostate cancer cells. This is coupled with strong induction of apoptosis and confirmed on-target activity (p-Akt inhibition). This profile makes A-769 a strong lead candidate for the in vivo studies described.

References

-

ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... Retrieved February 7, 2026, from [Link]

-

Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Retrieved February 7, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Retrieved February 7, 2026, from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Targeting PI3K/Akt signaling in prostate cancer therapy. PMC. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). The PI3K/AKT signaling in prostate cancer. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (2022). Targeting PI3K/Akt signaling in prostate cancer therapy. PubMed. Retrieved February 7, 2026, from [Link]

-

Royal Society of Chemistry. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. Retrieved February 7, 2026, from [Link]

-

MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (2023). Computational drug discovery for castration-resistant prostate cancers through in vitro drug response modeling. PMC. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. NCBI Bookshelf. Retrieved February 7, 2026, from [Link]

-

ACS Publications. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Retrieved February 7, 2026, from [Link]

-

Crown Bioscience. (2026). Navigating Phase 1: Target Identification and Validation in Drug Discovery. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. PubMed Central. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). The PI3K-AKT-mTOR Pathway and Prostate Cancer: At the Crossroads of AR, MAPK, and WNT Signaling. PMC. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Retrieved February 7, 2026, from [Link]

-

MDPI. (n.d.). Recent Advances in Prostate Cancer Treatment and Drug Discovery. Retrieved February 7, 2026, from [Link]

-

Aging. (2020). Establishment and characterization of patient-derived xenografts for hormone-naïve and castrate-resistant prostate cancers to improve treatment modality evaluation. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Androgen Receptor Antagonists and Anti-Prostate Cancer Activities of Some Newly Synthesized Substituted Fused Pyrazolo-, Triazolo- and Thiazolo-Pyrimidine Derivatives. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (2018). Challenges in validating candidate therapeutic targets in cancer. PMC. Retrieved February 7, 2026, from [Link]

-

MDPI. (n.d.). AR and PI3K/AKT in Prostate Cancer: A Tale of Two Interconnected Pathways. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. Retrieved February 7, 2026, from [Link]

-

MDPI. (n.d.). In Vivo Models for Prostate Cancer Research. Retrieved February 7, 2026, from [Link]

-

MP Biomedicals. (2022). Caspase 3 Activity Assay Kit. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2025). (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Retrieved February 7, 2026, from [Link]

-

Alfa Cytology. (n.d.). Target Validation for Cancer Therapy. Retrieved February 7, 2026, from [Link]

-

News-Medical.net. (2022). High-throughput screening assay could identify new prostate cancer drugs. Retrieved February 7, 2026, from [Link]

-

Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). In vitro and in vivo model systems used in prostate cancer research. PMC. Retrieved February 7, 2026, from [Link]

-

AACR Journals. (n.d.). The MD Anderson Prostate Cancer Patient-derived Xenograft Series (MDA PCa PDX) Captures the Molecular Landscape of Prostate Cancer and Facilitates Marker-driven Therapy Development. Retrieved February 7, 2026, from [Link]

-

Royal Society of Chemistry. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing. Retrieved February 7, 2026, from [Link]

-

The Institute of Cancer Research, London. (n.d.). Centre for Target Validation. Retrieved February 7, 2026, from [Link]

-

Checkpoint Lab. (n.d.). MTT Cell Assay Protocol. Retrieved February 7, 2026, from [Link]

-

Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved February 7, 2026, from [Link]

-

ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved February 7, 2026, from [Link]

-

Eco-Vector Journals. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Retrieved February 7, 2026, from [Link]

-

EurekAlert!. (2026). Decoding a new "engine" of prostate cancer—team led by professor Jun Pang from Department of Urology at the Seventh Affiliated Hospital of Sun Yat-Sen University unveils novel mechanism of CDK12-FOXA1 pathway driving progression. Retrieved February 7, 2026, from [Link]

-

Translational Andrology and Urology. (n.d.). Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity. Retrieved February 7, 2026, from [Link]

-

YouTube. (2022). Prostate Cancer Xenograft Models from circulating Tumor cells | Protocol Preview. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Target Validation and Biomarker Identification in Oncology. Retrieved February 7, 2026, from [Link]

Sources

- 1. news-medical.net [news-medical.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 8. Androgen Receptor Antagonists and Anti-Prostate Cancer Activities of Some Newly Synthesized Substituted Fused Pyrazolo-, Triazolo- and Thiazolo-Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting PI3K/Akt signaling in prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting PI3K/Akt signaling in prostate cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The PI3K-AKT-mTOR Pathway and Prostate Cancer: At the Crossroads of AR, MAPK, and WNT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]

- 14. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]

- 16. atcc.org [atcc.org]

- 17. researchhub.com [researchhub.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. texaschildrens.org [texaschildrens.org]

- 20. mpbio.com [mpbio.com]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. Establishment and characterization of patient-derived xenografts for hormone-naïve and castrate-resistant prostate cancers to improve treatment modality evaluation | Aging [aging-us.com]

- 23. mdpi.com [mdpi.com]

- 24. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - Shi - Translational Andrology and Urology [tau.amegroups.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-(5-Methyl-1H-pyrazol-3-yl)methanamine Synthesis

Executive Summary & Triage

The Challenge: Synthesizing 1-(5-Methyl-1H-pyrazol-3-yl)methanamine (also known as C-(5-Methyl-1H-pyrazol-3-yl)methylamine) presents a "perfect storm" of chemical challenges:

-

Amphoteric Nature: The molecule contains a basic primary amine, a basic pyrazole nitrogen, and an acidic pyrazole proton.

-

Catalyst Poisoning: The pyrazole ring is an excellent ligand for transition metals (Pd, Pt), often killing hydrogenation catalysts.

-

Dimerization: Reduction of the nitrile precursor frequently stalls or yields the secondary amine "dimer" [(R-CH2)2NH].

-

Hydrophilicity: The product is highly water-soluble, making standard aqueous workups (extraction into EtOAc/DCM) notoriously inefficient.

Immediate Diagnostic: If your yield is <40% , check Module 2 (Secondary Amine Formation) . If your reaction stalls after 50% conversion, check Module 2 (Catalyst Poisoning) . If your yield is high but recovery is low , check Module 3 (Purification) .

Synthetic Route Optimization

The most scalable and atom-economical route is the Catalytic Hydrogenation of 5-methyl-1H-pyrazole-3-carbonitrile . While hydride reductions (LiAlH4) are possible, they are dangerous at scale and complicate the workup of this specific hydrophilic product.

The Pathway & The Pitfalls

The following diagram illustrates the primary reaction pathway and the critical "Kill Step" where the yield is lost to dimerization.

Caption: Mechanistic pathway showing the competition between product formation and the dimerization side-reaction.

Troubleshooting Guides (FAQ Format)

Issue A: "My reaction mixture contains a large amount of secondary amine (dimer)."

Root Cause: As the primary amine product forms, it acts as a nucleophile, attacking the intermediate imine (R-CH=NH) to form a secondary amine. This is intrinsic to nitrile reductions.

The Fix: You must shift the equilibrium or deactivate the nucleophile.

-

The Ammonia Shift (Recommended): Perform the hydrogenation in 7M Ammonia in Methanol . The excess ammonia competes with the primary amine for the imine, suppressing dimer formation.

-

The Acid Trap: Run the reaction in Acetic Acid or with 3 eq. HCl . This protonates the primary amine as soon as it forms (

), rendering it non-nucleophilic. Note: This requires a Pd/C or PtO2 catalyst; Raney Ni dissolves in strong acid.

Issue B: "The reaction stops at 50% conversion. Adding more catalyst doesn't help."

Root Cause:

Catalyst Poisoning. The pyrazole ring contains an

The Fix:

-

Switch to Raney Nickel: Nickel is less susceptible to poisoning by nitrogen heterocycles than Palladium.

-

Increase Pressure: 1 atm (balloon) is often insufficient to displace the pyrazole from the metal surface. Operate at 5–10 bar (70–150 psi) .

-

Acidic Media: If using Pd/C, the solvent must be acidic (e.g., AcOH). Protonating the pyrazole nitrogen (

) prevents it from coordinating to the metal.

Issue C: "I have good conversion, but I lose everything during aqueous extraction."

Root Cause: this compound is a polar, small molecule . Its LogP is negative. It prefers water over ethyl acetate or dichloromethane.

The Fix: STOP doing aqueous extractions.

-

Resin Capture (SCX): Use a Strong Cation Exchange column. The amine binds; neutral impurities wash through. Elute with ammonia/methanol.[1]

-

Salt Precipitation: If running in alcoholic HCl, evaporate to dryness to get the dihydrochloride salt. Do not attempt to free-base it in water.

Optimized Experimental Protocols

Protocol A: High-Pressure Hydrogenation (Scalable & Preferred)

Best for: >1g scale, high purity requirements.

Reagents:

-

5-Methyl-1H-pyrazole-3-carbonitrile (1.0 eq)

-

Raney Nickel (50% w/w slurry in water, washed 3x with MeOH) - Load: 20 wt%

-

Solvent: 7M NH3 in Methanol (Concentration: 0.1 M)

Procedure:

-

Catalyst Prep: Wash Raney Ni (pyrophoric!) carefully with MeOH to remove water.

-

Loading: Charge the autoclave with the nitrile and MeOH/NH3 solution. Add the catalyst slurry under Argon.

-

Reaction: Pressurize to 10 bar (150 psi) H2. Heat to 50°C . Stir vigorously (>800 rpm) to overcome gas-liquid mass transfer limitations.

-

Monitoring: Monitor by LCMS. Look for the disappearance of the nitrile (M+1 = 108) and appearance of the amine (M+1 = 112).

-

Workup: Filter through a Celite pad (keep wet to prevent fire). Wash with MeOH.

-

Purification: Concentrate the filtrate. The residue is often pure enough. If not, proceed to Protocol C (SCX Purification) .

Protocol B: Chemical Reduction (Lab Scale / No Autoclave)

Best for: <500mg scale, no high-pressure equipment.

Reagents:

-

Substrate (1.0 eq)[2]

-

CoCl2·6H2O (2.0 eq)

-

NaBH4 (10.0 eq)

-

Solvent: Methanol

Procedure:

-

Dissolve nitrile and CoCl2 in MeOH (0.2 M) at 0°C.

-

Add NaBH4 portion-wise (Caution: Vigorous gas evolution/Exothermic). The solution will turn black (formation of cobalt boride active species).

-

Stir at room temperature for 2 hours.

-

Quench: Add 3N HCl until gas evolution ceases and the black precipitate dissolves.

-

Isolation: Basify to pH >12 with NaOH (aq). Warning: Product is now in the water.

-

Extraction: Continuously extract with CHCl3/Isopropanol (3:1) for 24 hours, or evaporate water and triturate the solid salt residue with warm Ethanol.

Protocol C: Purification via SCX (The "Yield Saver")

Logic: This method avoids liquid-liquid extraction entirely.

Caption: Solid Phase Extraction workflow to isolate hydrophilic amines.

Analytical Data & Specifications

| Parameter | Expected Value | Notes |

| Appearance | White to pale yellow solid | Darkens on air exposure (hygroscopic). |

| 1H NMR (DMSO-d6) | δ 2.20 (s, 3H), 3.65 (s, 2H), 5.8 (s, 1H) | Pyrazole NH is often broad/invisible. |

| MS (ESI+) | [M+H]+ = 112.1 | Dimer impurity appears at [M+H]+ = 207. |

| Storage | -20°C, under Nitrogen | Store as HCl salt for long-term stability. |

References

-

Reduction of Pyrazole Nitriles (General Methodology)

-

Title: "Catalytic hydrogenation of nitriles to primary amines."[3]

- Source:Organic Reactions2011, 77, 1.

- Relevance: Establishes the mechanism of secondary amine formation and the necessity of ammonia/additives.

-

-

Prevention of Secondary Amines

- Cobalt Boride Reduction Protocol: Title: "Reduction of Nitriles to Primary Amines with Cobalt Chloride and Sodium Borohydride." Source:Tetrahedron Letters1982, 23, 3315. Relevance: Provides the grounding for the non-autoclave Protocol B.

-

Purification of Hydrophilic Amines

- Title: "HPLC Separation of Hydrophilic Amines on Amaze SC Mixed-Mode Column."

- Source:Helix Chrom

-

URL:[Link]

- Relevance: Validates the cation-exchange approach for isol

-

Synthesis of 3-Amino-1H-Pyrazole-4-Carbonitriles (Analogous Chemistry)

- Title: "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles."

- Source:Molecules2010, 15(12), 8931-8943.

-

URL:[Link]

- Relevance: Demonstrates the stability and handling of amino-pyrazole intermedi

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Stability & Handling of 1-(5-Methyl-1H-pyrazol-3-yl)methanamine

Here is the Technical Support Center guide for 1-(5-Methyl-1H-pyrazol-3-yl)methanamine , designed for researchers and drug development professionals.

Topic: Stability Issues Under Acidic Conditions | Ticket ID: PYR-MET-003 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Acidic Stability Paradox

User Query: "Why does this compound appear to degrade or change physical state under acidic conditions?"

Technical Insight: Contrary to common assumption, the core scaffold of this compound is chemically stable against hydrolytic cleavage in non-oxidizing acids (e.g., HCl, H₂SO₄). The pyrazole ring is aromatic and resistant to acid-catalyzed ring opening.

The "instability" users report is typically an artifact of physical chemistry or solvent incompatibility , not molecular decomposition. The three primary culprits are:

-

Extreme Hygroscopicity of Salts: The hydrochloride salt is deliquescent, absorbing atmospheric moisture until it liquefies, often mistaken for decomposition.

-

Solvent Condensation: The primary amine group (–CH₂NH₂) reacts rapidly with ketone solvents (e.g., acetone) in acidic media to form imines, creating "mystery impurities" in LC-MS.

-

Protonation Equilibria: Misunderstanding the amphoteric nature of the pyrazole ring versus the pendant amine leads to incorrect extraction pH targets.

Mechanistic Visualization: Protonation & Reactivity

To troubleshoot effectively, you must understand the species present in your flask. This molecule has two basic sites: the pendant primary amine and the pyrazole nitrogen (N2).

Figure 1: Sequential protonation pathway and the critical risk of condensation side-reactions. Note that the pyrazole ring protonates only under strongly acidic conditions.

Troubleshooting Guide (FAQ Format)

Issue 1: "My solid product turned into a sticky oil/goo overnight."

Diagnosis: Hygroscopic Deliquescence. Explanation: The hydrochloride salt of this amine is extremely hygroscopic. It pulls water from the air, lowering the melting point and dissolving the crystal lattice. This is a physical change, not chemical degradation. Corrective Action:

-

Drying: Redissolve in dry methanol, evaporate azeotropically with toluene to remove water.

-

Storage: Store strictly under Argon/Nitrogen in a desiccator.

-

Handling: Weigh quickly; do not leave on the balance open to air.

Issue 2: "LC-MS shows a mass shift of +40 Da after acid workup."

Diagnosis: Acetone Condensation (Schiff Base Formation).

Explanation: Researchers often use acetone to wash glassware or as a co-solvent. In the presence of acid, the primary amine (–CH₂NH₂) reacts with acetone to form an isopropylidene imine (Schiff base).

Reaction:

-

Protocol Change: Strictly ban acetone and methyl ethyl ketone (MEK) from the workup of this compound. Use Acetonitrile or Methanol for cleaning and solvation.

-

Reversal: The imine is hydrolyzable. Treat the sample with aqueous 1N HCl for 1 hour to revert to the amine salt, then remove acetone by evaporation.

Issue 3: "I cannot extract the compound from the acidic aqueous layer."

Diagnosis: Incorrect pH adjustment (Amphoteric Trapping). Explanation: At pH 1-2, the molecule is a di-cation (highly water-soluble). At pH 7, it may still be a mono-cation (amine protonated) and remain in the water. Corrective Action:

-

Target pH: You must basify to pH > 10-11 to ensure the primary amine is deprotonated (Free Base form) before extracting with DCM or Ethyl Acetate.

-

Salting Out: Due to the polarity of the pyrazole ring, the free base is still partially water-soluble. Saturate the aqueous phase with NaCl before extraction.

Validated Protocols

Protocol A: Safe Generation of the Stable Hydrochloride Salt

Use this protocol to stabilize the amine for long-term storage.

| Step | Action | Technical Rationale |